4-(Propan-2-yl)morpholine-2-carbonitrile
Overview
Description
4-(Propan-2-yl)morpholine-2-carbonitrile is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It is also known as PAC.
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring, which is a six-membered ring containing an oxygen atom and a nitrogen atom, and a carbonitrile group attached to the morpholine ring .Scientific Research Applications
Synthesis and Chemical Reactions
4-(Propan-2-yl)morpholine-2-carbonitrile and related compounds have been synthesized and studied for their unique chemical properties and potential applications. For instance, the synthesis of N-Morpholino-Δ8-dihydroabietamide demonstrates the ability to create complex molecules with specific conformations, showcasing the versatility of morpholine derivatives in organic synthesis (Xiaoping Rao, 2010). Similarly, reactions of 1,2,4-triazine-5-carbonitriles with morpholine under solvent-free conditions revealed two pathways, including aza-Diels–Alder reaction and unexpected decyanation, indicating the potential for morpholine derivatives in facilitating unique chemical transformations (D. Kopchuk et al., 2017).
Molecular Structure and Analysis
Studies on the molecular structure and spectroscopic analysis of morpholine carbonitriles, including 4-morpholine carbonitrile, have provided insights into their molecular geometry, vibrational frequencies, and electronic properties. This information is crucial for understanding the reactivity and potential applications of these compounds in various fields (R. J. Xavier & S. Raj, 2013).
Biological and Pharmacological Potential
The investigation of morpholine derivatives, including those similar to this compound, has also extended into the realm of biology and pharmacology. For example, cyclodidepsipeptides derivatives have been evaluated for their inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism, demonstrating potential therapeutic applications in conditions like gout and inflammation (A. Šmelcerović et al., 2013).
Antimicrobial Activity
Synthesis and evaluation of novel morpholine derivatives for their antimicrobial activity highlight the potential of these compounds in addressing bacterial infections. Research on compounds like 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione has shown effectiveness against bacterial strains, suggesting a promising avenue for developing new antimicrobial agents (D. Yancheva et al., 2012).
Properties
IUPAC Name |
4-propan-2-ylmorpholine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(2)10-3-4-11-8(5-9)6-10/h7-8H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHVUDKGFDMNNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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